Cas no 1249366-70-8 (methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate)
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
- 1H-Imidazole-1-pentanoic acid, α-amino-α-methyl-, methyl ester
- 1249366-70-8
- CS-0346701
- AKOS011191279
- EN300-1123798
-
- Inchi: 1S/C10H17N3O2/c1-10(11,9(14)15-2)4-3-6-13-7-5-12-8-13/h5,7-8H,3-4,6,11H2,1-2H3
- InChI Key: JWYSOVSXKPSRQF-UHFFFAOYSA-N
- SMILES: C(N1C=NC=C1)CCC(N)(C)C(=O)OC
Computed Properties
- Exact Mass: 211.132076794g/mol
- Monoisotopic Mass: 211.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 70.1Ų
Experimental Properties
- Density: 1.14±0.1 g/cm3(Predicted)
- Boiling Point: 356.5±32.0 °C(Predicted)
- pka: 7.12±0.25(Predicted)
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1123798-0.05g |
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate |
1249366-70-8 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1123798-0.1g |
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate |
1249366-70-8 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1123798-0.25g |
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate |
1249366-70-8 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1123798-0.5g |
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate |
1249366-70-8 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1123798-1.0g |
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate |
1249366-70-8 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1123798-2.5g |
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate |
1249366-70-8 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1123798-5.0g |
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate |
1249366-70-8 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1123798-10.0g |
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate |
1249366-70-8 | 10g |
$4236.0 | 2023-06-09 | ||
| Enamine | EN300-1123798-1g |
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate |
1249366-70-8 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1123798-5g |
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate |
1249366-70-8 | 95% | 5g |
$2443.0 | 2023-10-26 |
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
Methyl 2-Amino-5-(1H-Imidazol-1-Yl)-2-Methylpentanoate: A Comprehensive Overview
The compound methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate (CAS No. 1249366-70-8) is a fascinating molecule with significant potential in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which combines an imidazole ring with a pentanoate backbone, offering a versatile platform for functionalization and bioactivity modulation.
Recent studies have highlighted the importance of methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate in drug discovery. Its imidazole moiety is known to exhibit hydrogen bonding capabilities, making it a promising candidate for targeting protein-protein interactions (PPIs). Researchers have demonstrated that this compound can modulate key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
The synthesis of methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate has been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. This advancement underscores the importance of sustainable practices in modern chemical synthesis. The compound's stability under various conditions has also been extensively studied, making it suitable for large-scale production and application in diverse environments.
In agricultural applications, methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate has shown promise as a plant growth regulator. Field trials have indicated enhanced crop yields and improved stress tolerance in plants treated with this compound. These findings align with the growing demand for eco-friendly solutions in agriculture, positioning this compound as a key player in sustainable farming practices.
Moreover, the pharmacokinetic profile of methyl 2-amino-5-(1H-imidazol-1-yliyl)-2-methylpentanoate has been thoroughly investigated. Studies reveal favorable absorption and distribution properties, which are critical for its efficacy as a therapeutic agent. Ongoing clinical trials are exploring its potential in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another intriguing aspect of this compound is its ability to act as a chiral catalyst in asymmetric synthesis. This property has opened new avenues for the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry. Researchers are actively exploring its catalytic applications to develop more efficient and cost-effective synthetic routes.
In conclusion, methyl 2-amino-5-(1H-imidazol--yliyl)-2-methylpentanoate (CAS No. 1249366--70-) is a multifaceted compound with vast potential across various industries. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in drug development, agriculture, and chemical synthesis. As research continues to uncover its full potential, this compound is poised to make significant contributions to scientific advancements and practical applications.
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